molecular formula C23H17N3O5 B4015301 N-{2-methyl-4-[(2-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{2-methyl-4-[(2-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B4015301
M. Wt: 415.4 g/mol
InChI Key: DSQWYVFCVARRTM-UHFFFAOYSA-N
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Description

"N-{2-methyl-4-[(2-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide" likely represents a compound with significant synthetic interest due to its structural complexity, incorporating elements like benzofuran and benzamide functionalities. These components suggest potential for varied chemical reactions and properties, given the reactivity of the nitro group and the potential for hydrogen bonding and π-π interactions from the aromatic systems.

Synthesis Analysis

The synthesis of complex organic molecules like this one typically involves multi-step reactions, starting from simpler aromatic compounds. Methods could include nitration, amidation, and carboxamide formation steps. Each step requires careful control of conditions to ensure the correct isomers are produced and side reactions are minimized. For example, the synthesis of related compounds involves steps like chlorination, aminolysis, and reduction (Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses can confirm the arrangement of atoms within the molecule and the stereochemistry of any chiral centers. The presence of aromatic systems and nitro groups can lead to interesting electronic properties and molecular conformations (A. Saeed et al., 2010).

properties

IUPAC Name

N-[2-methyl-4-[(2-nitrobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-14-12-16(24-22(27)17-7-3-4-8-19(17)26(29)30)10-11-18(14)25-23(28)21-13-15-6-2-5-9-20(15)31-21/h2-13H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQWYVFCVARRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-{[(2-nitrophenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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